2-(isopropylsulfonyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(isopropylsulfonyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole is a synthetic organic compound belonging to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an isopropylsulfonyl group and a 3-methylbenzyl group attached to the benzimidazole core, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(isopropylsulfonyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole typically involves the following steps:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the isopropylsulfonyl group: This step involves the sulfonylation of the benzimidazole core using isopropylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the 3-methylbenzyl group: The final step involves the alkylation of the benzimidazole core with 3-methylbenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(isopropylsulfonyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
2-(isopropylsulfonyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active benzimidazoles.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(isopropylsulfonyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the structural features of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(isopropylsulfonyl)-1H-benzo[d]imidazole
- 1-(3-methylbenzyl)-1H-benzo[d]imidazole
- 2-(methylsulfonyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole
Uniqueness
2-(isopropylsulfonyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole is unique due to the presence of both the isopropylsulfonyl and 3-methylbenzyl groups. These substituents may confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.
Biological Activity
2-(isopropylsulfonyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole is a synthetic compound belonging to the benzimidazole class, which is recognized for its diverse biological activities. This compound features an isopropylsulfonyl group and a 3-methylbenzyl substituent, potentially endowing it with unique chemical and biological properties. The investigation into its biological activity includes its interactions with molecular targets, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : 1-[(3-methylphenyl)methyl]-2-propan-2-ylsulfonylbenzimidazole
- Molecular Formula : C₁₈H₂₀N₂O₂S
- CAS Number : 886903-64-6
Property | Value |
---|---|
Molecular Weight | 328.4 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzimidazole Core : Condensation of o-phenylenediamine with a suitable carboxylic acid.
- Sulfonylation : Introduction of the isopropylsulfonyl group using isopropylsulfonyl chloride.
- Alkylation : Attachment of the 3-methylbenzyl group via alkylation with 3-methylbenzyl chloride.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects including:
- Antimicrobial Activity : Preliminary studies indicate potential efficacy against certain bacterial strains.
- Anticancer Properties : The compound's structural similarity to other benzimidazoles suggests it may exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies
Recent research has explored the biological effects of similar benzimidazole derivatives, highlighting their potential in treating diseases associated with inflammation and cancer. For instance, derivatives have shown promise as selective inhibitors of TRPM2 channels, which are implicated in neurodegenerative diseases and cancer .
Research Findings
Studies have demonstrated that benzimidazole derivatives can act as effective modulators for various biological targets:
- Inhibition of TRPM2 Channels : Compounds structurally related to benzimidazoles have been identified as selective TRPM2 inhibitors, showcasing micromolar half-maximal inhibitory concentrations (IC₅₀) .
- Neuroprotection Assays : Certain derivatives have effectively reduced cell mortality in SH-SY5Y cells exposed to oxidative stress, indicating potential neuroprotective effects .
Properties
IUPAC Name |
1-[(3-methylphenyl)methyl]-2-propan-2-ylsulfonylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-13(2)23(21,22)18-19-16-9-4-5-10-17(16)20(18)12-15-8-6-7-14(3)11-15/h4-11,13H,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLJSGPOISSXOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2S(=O)(=O)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.